molecular formula C10H10O4 B118680 Methyl 5-acetylsalicylate CAS No. 16475-90-4

Methyl 5-acetylsalicylate

Cat. No. B118680
CAS RN: 16475-90-4
M. Wt: 194.18 g/mol
InChI Key: XLSMGNNWSRNTIQ-UHFFFAOYSA-N
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Description

Methyl 5-acetylsalicylate, also known as Methyl 5-acetyl-2-hydroxybenzoate, is an organic compound with the molecular formula C10H10O4 . It is used in food flavorings and preservatives . It is also useful in the relief of headache and muscle and joint aches. It is effective in reducing fever, inflammation, and swelling and thus has been used for the treatment of rheumatoid arthritis, rheumatic fever, and mild infection .


Molecular Structure Analysis

The molecular structure of Methyl 5-acetylsalicylate can be represented by the InChI string: InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3 . The molecular weight is 194.1840 .


Physical And Chemical Properties Analysis

Methyl 5-acetylsalicylate has a density of 1.2±0.1 g/cm3, a boiling point of 345.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.3±3.0 kJ/mol and a flash point of 138.0±17.2 °C . The index of refraction is 1.548 .

Scientific Research Applications

1. Radiotherapy-Induced Gastrointestinal Distress Treatment

Methyl 5-acetylsalicylate (a form of acetylsalicylate) has been used in treating gastrointestinal side effects caused by radiotherapy, particularly in uterine cancer patients. A study demonstrated its effectiveness in reducing bowel motions and alleviating abdominal pain and flatulence (Mennie et al., 1975).

2. Neuroprotection

Acetylsalicylic acid, a related compound, has shown protective properties against neurotoxicity caused by glutamate in rat neuronal cultures. This suggests potential applications of similar compounds in neuroprotection (Grilli et al., 1996).

3. Chemoprevention in Colorectal Cancer

Aspirin (acetylsalicylic acid) demonstrates potential in preventing colorectal cancer. This points to a broader application of acetylsalicylate compounds in chemoprevention strategies (Drew et al., 2016).

4. Anti-Inflammatory Applications

Various derivatives of acetylsalicylic acid, including forms similar to methyl 5-acetylsalicylate, have shown significant anti-inflammatory properties. Some derivatives were more active than acetylsalicylic acid itself (Jakubkienė et al., 2003).

5. Unique Anti-Inflammatory Properties

5-Aminosalicylic acid (5-ASA), a related compound, demonstrates unique anti-inflammatory, analgesic, neuroprotective, and antitumor activities, especially in treating inflammatory bowel diseases. This suggests a broader spectrum of biological activities for related compounds (Hajjaj H Abdu Allah et al., 2016).

6. Platelet Aggregation Inhibition

Methyl salicylate has been shown to inhibit platelet aggregation, similar to oral acetylsalicylic acid. This suggests potential applications of methyl 5-acetylsalicylate in antiplatelet therapies (Tanen et al., 2008).

7. Antiviral Activity

Aspirin, closely related to acetylsalicylate compounds, has exhibited antiviral effects against respiratory tract RNA viruses, indicating potential antiviral applications for similar compounds (Glatthaar-Saalmüller et al., 2016).

8. Low Gastric Ulcerogenic Activity

The methyl esters of acetylsalicylic acid, which include forms like methyl 5-acetylsalicylate, have shown significantly lower gastric ulcerogenic activity compared to their acid forms, without losing therapeutic potency. This suggests their potential as safer anti-inflammatory and antipyretic drugs (Rainsford & Whitehouse, 1980).

Safety And Hazards

Methyl 5-acetylsalicylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-acetyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSMGNNWSRNTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167807
Record name Methyl 5-acetylsalicylate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 5-acetylsalicylate

CAS RN

16475-90-4
Record name Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester
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Record name Methyl 5-acetylsalicylate
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Record name Methyl 5-acetylsalicylate
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Record name Methyl 5-acetylsalicylate
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Record name METHYL 5-ACETYLSALICYLATE
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Synthesis routes and methods

Procedure details

A solution of 75 g. (0.5 m.) of methyl salicylate in 200 ml. of tetrachloroethylene is cooled in an ice bath and treated with a solution of 40 g. (0.5 m.) of acetyl chloride in 200 ml. of tetrachloroethylene. To the chilled mixture is added 133 g. (1.0 m.) of aluminum chloride over a fifteen minute period, maintaining the temperature below 25° C. After the adddition is completed the mixture is stirred for 4 hours at 25° C. and then poured into ice water. The organic layer is separated, washed with water and saturated aqueous sodium bicarbonate solution, dried and evaporated. The residual oil is crystallized from hexane to give methyl 5-acetylsalicylate, m.p. 60°-62° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
D Bailey, D Tirrell, O Vogl - Journal of Polymer Science …, 1976 - Wiley Online Library
… to be the para isomer, methyl 5acetylsalicylate, and not the ortho … was the acetylation of methyl 5acetylsalicylate to methyl 5-… , while the conversion of methyl 5-acetylsalicylate to methyl 5-…
Number of citations: 1 onlinelibrary.wiley.com
GV Alea, PMG Aguirre, KEL Lustestica, MDM Ajero… - 2010 - animorepository.dlsu.edu.ph
… The synthesis involves the Friedel-Crafts acylation of methyl salicylate with acetyl chloride and octanoyl chloride using ZnCl 2 as catalyst to generate the methyl 5-acetylsalicylate (1) …
Number of citations: 0 animorepository.dlsu.edu.ph
O Vogl, D Tirrell - Journal of Macromolecular Science—Chemistry, 1979 - Taylor & Francis
… Methyl salicylate was acetylated with acetic anhydride and sulfuric acid to methyl acetylsalicylate which was rearranged to methyl 5-acetylsalicylate. The same compound could be …
Number of citations: 63 www.tandfonline.com
SN Senadheera, T Zhang, CE Groer… - European journal of …, 2017 - Elsevier
… In this study we choose a derivative of pHP, methyl 5-acetylsalicylate, to induce intramolecular H-bonding between hydroxyl group and carbonyl of the ester functionality (Fig. 2). …
Number of citations: 2 www.sciencedirect.com
O Vogl - Pure and Applied Chemistry Fifth, 1979 - degruyter.com
… Methyl salicylate was acetylated in para position to the phenol group by a modified Friedel-Craft acetylation to methyl 5-acetylsalicylate which was acetylated and the …
Number of citations: 18 www.degruyter.com
DT Collin, D Hartley, D Jack, LHC Lunts… - Journal of Medicinal …, 1970 - ACS Publications
… Br2(6.3 g, 0.039 mol) in CHC13 (75 ml) was added dropwise with stirring to methyl 5-acetylsalicylate (7.5 g, 0.039 mol) in CHCU (25 ml) at room …
Number of citations: 78 pubs.acs.org
A Knežević, J Novak, A Bosak… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… All products are obtained in high yield starting from methyl 5-acetylsalicylate. HRMS analysis confirmed that the prepared compounds are isomers, while 1D and 2D NMR were used for …
Number of citations: 2 pubs.rsc.org
S Salvi, M Trinei, L Lanfaloni, CL Pon - Molecular and General Genetics …, 1994 - Springer
… Each reaction mixture (1 ml) contained 0.9% NaC1, 5 mM methyl-5-acetylsalicylate and the indicated amounts of cell extracts. After 20 rain incubation at 37 C, the methyl salicylate pro…
Number of citations: 19 link.springer.com
J Zhao, RC Larock - Organic Letters, 2005 - ACS Publications
… However, when methyl 5-acetylsalicylate (3) was used as the starting material, only a 58% yield of the substituted xanthone 14 was isolated by flash chromatography (entry 3). The …
Number of citations: 137 pubs.acs.org
I IMADA, S NOGUCHI - jlc.jst.go.jp
… 1H,3H-8-Acetyl-4,5-dihydronaphth0[l,2-c:4,3-b’]difuran-l-one (6)¥The crude product (la) obtained by the reaction of methyl 5-acetylsalicylate with a-bromo~y-butyrolactone was used for …
Number of citations: 0 jlc.jst.go.jp

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